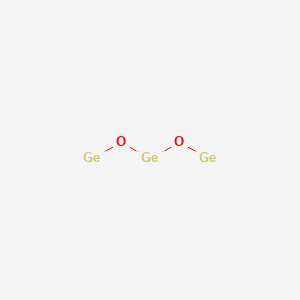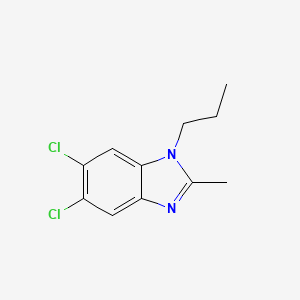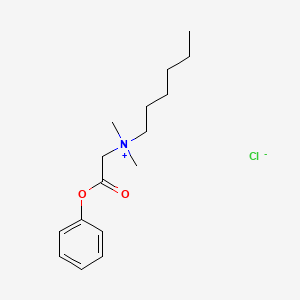
N-Benzyl-5-methylheptan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-5-methylheptan-1-amine is an organic compound with the molecular formula C₁₅H₂₅N It is a primary amine characterized by a benzyl group attached to the nitrogen atom and a heptane chain with a methyl substitution at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-5-methylheptan-1-amine typically involves the alkylation of benzylamine with 5-methylheptan-1-ol. The reaction is carried out under basic conditions, often using sodium or potassium hydroxide as the base. The reaction proceeds via the formation of an intermediate benzylamine salt, which then reacts with the alkyl halide to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction and improve efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other strong oxidizers.
Reduction: LiAlH₄, NaBH₄, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amines depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-Benzyl-5-methylheptan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Medicine: this compound derivatives have potential therapeutic applications, including as precursors to pharmaceuticals targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of N-Benzyl-5-methylheptan-1-amine involves its interaction with various molecular targets, depending on its application. In medicinal chemistry, it may act as a ligand for specific receptors or enzymes, modulating their activity. The benzyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.
Comparación Con Compuestos Similares
N-Benzyl-1-phenylethanamine: Similar structure but with a phenyl group instead of a heptane chain.
N-Benzyl-2-methylpropan-1-amine: Similar structure but with a shorter alkyl chain.
N-Benzyl-3-methylbutan-1-amine: Similar structure but with a different position of the methyl group.
Uniqueness: N-Benzyl-5-methylheptan-1-amine is unique due to its specific alkyl chain length and substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the benzyl group also imparts distinct chemical properties, such as increased stability and lipophilicity, compared to other similar compounds.
Propiedades
Número CAS |
193287-81-9 |
|---|---|
Fórmula molecular |
C15H25N |
Peso molecular |
219.37 g/mol |
Nombre IUPAC |
N-benzyl-5-methylheptan-1-amine |
InChI |
InChI=1S/C15H25N/c1-3-14(2)9-7-8-12-16-13-15-10-5-4-6-11-15/h4-6,10-11,14,16H,3,7-9,12-13H2,1-2H3 |
Clave InChI |
DBBKQRHEXFYXIJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCCCNCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


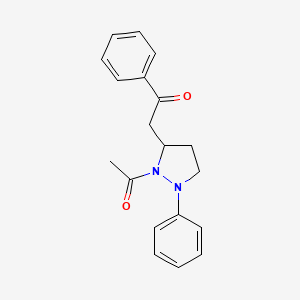


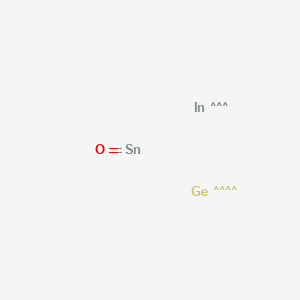
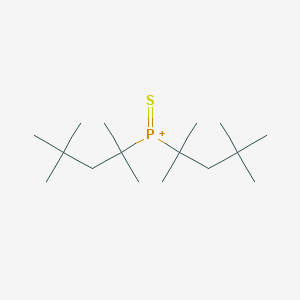
![N-Methyl-N-{2-[(oxiran-2-yl)methoxy]ethyl}nitramide](/img/structure/B12552510.png)
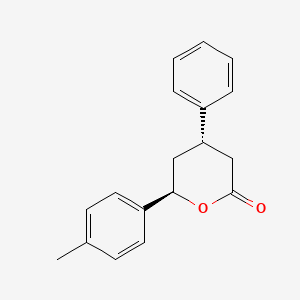
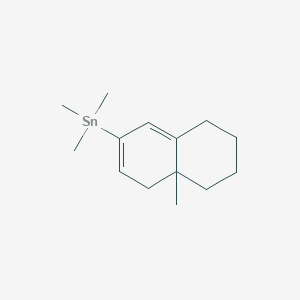
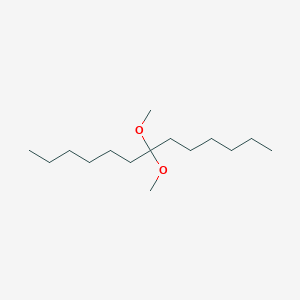
![3-Amino-5-[(pentyloxy)carbonyl]benzoate](/img/structure/B12552533.png)
